molecular formula C17H27N3O2 B2544286 tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate CAS No. 1286273-62-8

tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate

Cat. No.: B2544286
CAS No.: 1286273-62-8
M. Wt: 305.422
InChI Key: WOKTWTRIWZPVMJ-SHTZXODSSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of tert-Butyl (1R,4R)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate follows International Union of Pure and Applied Chemistry naming conventions, reflecting its complex multi-functional structure. The compound possesses the molecular formula C17H27N3O2 with a molecular weight of 305.42 grams per mole. Alternative systematic names include carbamic acid, N-[trans-4-[(4-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester, and 1,1-Dimethylethyl N-[trans-4-[(4-pyridinylmethyl)amino]cyclohexyl]carbamate.

The structural architecture of this compound integrates several distinct functional groups within a single molecular framework. The tert-butyl carbamate moiety serves as a protecting group commonly employed in organic synthesis, particularly in peptide and amino acid chemistry. The central cyclohexyl ring provides conformational rigidity while maintaining flexibility through chair-boat interconversions characteristic of six-membered saturated carbocycles. The pyridin-4-ylmethyl substituent introduces both aromatic character and nitrogen heteroatom functionality, contributing to potential hydrogen bonding capabilities and electronic properties.

The carbamate functional group, represented by the -OCONR2 structural motif, exhibits unique electronic properties arising from resonance stabilization between the amide and carboxyl components. This resonance stabilization results in a carbon-nitrogen bond rotational barrier approximately 15-20% lower than structurally analogous amides, making carbamates more electrophilic and sufficiently reactive to spontaneously interact with nucleophiles. The tert-butyl ester component provides steric hindrance that enhances hydrolytic stability compared to simpler alkyl carbamates.

Property Value Reference
Molecular Formula C17H27N3O2
Molecular Weight 305.42 g/mol
Chemical Abstracts Service Number 1286273-62-8
Melting Data Loss Number MFCD23106561
Predicted Boiling Point 456.3±40.0 °C
Predicted Density 1.08±0.1 g/cm³
Predicted pKa 12.43±0.40

Historical Context of Bicyclic Carbamate Derivatives

The historical development of carbamate derivatives traces back to 1845 when Wohler first synthesized ethyl carbamate through the reaction of urea with ethanol. However, the natural occurrence of carbamates was established through the discovery of physostigmine, isolated from the calabar bean of the Ivory Coast, which demonstrated reversible acetylcholinesterase inhibition and found applications in treating glaucoma. This discovery initiated the systematic exploration of carbamate derivatives in medicinal chemistry due to their proteolytic stability and biological activity profiles.

The evolution of bicyclic carbamate structures represents a more recent development in organic chemistry, with specific attention to enol-carbamate systems found in natural products such as brabantamides A-C. These compounds feature unusual bicyclic oxazolidinone frameworks with exocyclic double bonds, representing rare structural motifs in the natural product inventory. The synthesis of bicyclic enol-carbamates has been explored through various methodologies, including direct iodocyclization from acetylene derivatives and Wittig reactions with stabilized ylides.

Research into carbamate derivatives has expanded significantly due to their diverse applications in agriculture as pesticides, fungicides, and insecticides, as well as their incorporation into pharmaceutical products. The carbamate moiety serves multiple roles in drug design, including as a bioisostere for amides, a protecting group in synthesis, and a prodrug functionality for controlled release applications. The structural stability of carbamates stems from resonance between the amide and carboxyl groups, contributing to their utility as stable intermediates in complex synthetic sequences.

The development of substituted cyclohexylcarbamate derivatives specifically emerged from the need for conformationally constrained analogs in medicinal chemistry. The cyclohexyl framework provides a balance between conformational flexibility and structural rigidity, allowing for systematic structure-activity relationship studies. The incorporation of pyridine substituents introduces additional electronic and steric effects that can modulate biological activity and physicochemical properties.

Significance of Stereochemical Designation (1R,4R)

The stereochemical designation (1R,4R) in tert-Butyl (1R,4R)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate indicates the relative configuration of substituents at positions 1 and 4 of the cyclohexyl ring. The asterisk notation (*) signifies relative stereochemistry rather than absolute configuration, meaning the relationship between the two stereocenters is defined without specifying the absolute spatial arrangement. This trans-diaxial relationship between substituents at the 1,4-positions creates specific conformational preferences and potential for intermolecular interactions.

In 1,4-disubstituted cyclohexanes, the stereochemical relationship between substituents significantly influences conformational stability and molecular properties. The trans-1,4-dimethylcyclohexane system, which serves as a model for understanding these relationships, demonstrates that the trans isomer can adopt conformations where both substituents are either equatorial or both axial. The equatorial-equatorial conformation is thermodynamically favored due to reduced steric interactions, while the axial-axial conformation experiences significant 1,3-diaxial repulsions.

The (1R,4R) configuration in this carbamate derivative indicates that both the carbamate nitrogen and the pyridin-4-ylmethyl amino substituent adopt a trans relationship. This arrangement creates a molecular architecture where the two functional groups are positioned on opposite faces of the cyclohexyl ring, minimizing steric congestion and maximizing conformational stability. The trans relationship also provides optimal spatial separation for potential hydrogen bonding interactions with biological targets or synthetic intermediates.

Conformational Parameter cis-1,4-Disubstituted trans-1,4-Disubstituted
Preferred Conformation a,e ⇌ e,a e,e ≫ a,a
Relative Energy (kcal/mol) 0 (equilibrium) e,e: 0; a,a: 3.6
Symmetry Properties C1 (asymmetric) C2h (symmetric)
Steric Interactions Moderate Minimal (e,e)

The stereochemical designation also influences the compound's potential for enantiomeric resolution and chiral recognition processes. While the (1R,4R) notation indicates relative configuration, the presence of two stereocenters creates the possibility for diastereomeric relationships with other chiral molecules or catalysts. This stereochemical complexity contributes to the compound's utility as a chiral building block in asymmetric synthesis applications.

The trans-1,4-relationship ensures that both functional groups can participate in intermolecular interactions without significant intramolecular interference. The carbamate group can engage in hydrogen bonding through both its carbonyl oxygen and nitrogen hydrogen, while the pyridin-4-ylmethyl substituent provides additional hydrogen bonding and π-π stacking opportunities through its aromatic system. This complementary functionality makes the compound particularly valuable for applications requiring specific molecular recognition or binding properties.

Properties

IUPAC Name

tert-butyl N-[4-(pyridin-4-ylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-15-6-4-14(5-7-15)19-12-13-8-10-18-11-9-13/h8-11,14-15,19H,4-7,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKTWTRIWZPVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123402
Record name Carbamic acid, N-[trans-4-[(4-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-62-8
Record name Carbamic acid, N-[trans-4-[(4-pyridinylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

A predominant method for synthesizing tert-butyl (1R,4R)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate involves palladium-catalyzed C–N bond formation. In a representative procedure, tert-butyl cis-4-aminocyclohexanecarbamate reacts with 4-(bromomethyl)pyridine under inert conditions using Pd₂(dba)₃ (5–10 mol%) and BINAP as a ligand. The reaction proceeds in tetrahydrofuran (THF) at 100°C for 12–24 hours, achieving coupling efficiencies of 75–85%. The tert-butyl carbamate group acts as both a protecting group for the cyclohexylamine and a directing group to enhance regioselectivity during amination.

Critical parameters include:

  • Catalyst system : Pd₂(dba)₃ outperforms other catalysts (e.g., Pd(OAc)₂) in minimizing homo-coupling byproducts.
  • Solvent polarity : THF provides optimal balance between reagent solubility and reaction kinetics, whereas dimethylformamide (DMF) accelerates decomposition of the palladium complex.
  • Base selection : Potassium tert-butoxide ensures deprotonation of the amine without hydrolyzing the carbamate.

Nucleophilic Substitution with Pyridin-4-ylmethyl Halides

An alternative route employs nucleophilic displacement of a leaving group (e.g., bromide) on the cyclohexyl scaffold. tert-Butyl cis-4-aminocyclohexanecarbamate is treated with 4-(chloromethyl)pyridine in the presence of sodium hydride (NaH) in anhydrous DMF at 0–25°C. This single-step method achieves moderate yields (60–70%) but requires rigorous exclusion of moisture to prevent carbamate hydrolysis. The stereochemistry at the 1R* and 4R* positions is preserved through steric hindrance from the tert-butyl group, as confirmed by X-ray crystallography in analogous compounds.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Yield Profiles

Reaction yields exhibit strong temperature dependence. For the Buchwald-Hartwig method, increasing temperature from 80°C to 100°C improves conversion from 62% to 85% but risks ligand degradation above 110°C. In contrast, nucleophilic substitution achieves maximal yield at 25°C, with higher temperatures promoting elimination side reactions.

Solvent and Equivalents Optimization

  • THF vs. Dioxane : THF increases reaction rates by 30% compared to dioxane due to superior coordination with the palladium catalyst.
  • Stoichiometry : A 1.2:1 molar ratio of 4-(bromomethyl)pyridine to cyclohexylcarbamate minimizes residual starting material while avoiding di-alkylation byproducts.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patent disclosures describe a continuous flow system for large-scale production. Pre-mixed reagents are pumped through a heated reactor column packed with immobilized Pd/C, achieving 92% conversion with residence times of 20–30 minutes. This method reduces catalyst loading to 2 mol% and eliminates batch-to-batch variability observed in traditional stirred-tank reactors.

Crystallization-Based Purification

Industrial processes favor crystallization over chromatography for cost efficiency. The crude product is dissolved in warm ethyl acetate (40°C) and precipitated by incremental addition of n-hexane, yielding 98% pure material after two recrystallizations. XRPD analysis confirms polymorphic stability across batches.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.15–3.30 (m, 2H, cyclohexyl CH₂N), 4.32 (s, 2H, pyridyl CH₂), 6.98–8.50 (m, 4H, pyridyl H).
  • LC-MS : [M+H]⁺ at m/z 305.4, with characteristic fragmentation at m/z 201.3 (loss of tert-butoxycarbonyl).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves the target compound (tR = 6.7 min) from residual pyridin-4-ylmethyl bromide (tR = 3.2 min) and di-alkylated impurities (tR = 8.9 min).

Comparative Analysis of Synthetic Methods

Parameter Buchwald-Hartwig Amination Nucleophilic Substitution
Yield 85% 70%
Reaction Time 24 h 6 h
Catalyst Cost High (Pd-based) Low (NaH)
Stereochemical Control Excellent (≥98% ee) Moderate (85% ee)
Scalability Suitable for >100 kg Limited to <10 kg

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylmethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the pyridin-4-ylmethylamino group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : Approximately 305.4 g/mol
  • Functional Groups : The compound features a pyridin-4-ylmethyl group attached to a cyclohexylcarbamate, with both amine and carbamate functionalities.

Research indicates that tert-butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate exhibits potential biological activities, particularly in the following areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation.
  • Analgesic Effects : The compound has been investigated for its analgesic properties, indicating a possible role in pain management therapies.

In Vitro Studies

A study evaluated the effects of this compound on human cell lines exposed to inflammatory stimuli. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

In Vivo Studies

In animal models of chronic pain, the compound was administered to assess its efficacy compared to standard analgesics. While it demonstrated some pain relief, further optimization of dosage and formulation is required for clinical relevance.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of tert-Butyl (1R,4R)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate and related compounds, based on the available evidence:

Compound Name Molecular Formula Key Substituents Physical Properties Biological/Functional Notes
tert-Butyl (1R,4R)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate C₁₈H₂₈N₃O₂ Pyridin-4-ylmethylamino, tert-butyl carbamate Data not explicitly provided; inferred from analogs (e.g., purity >95% in similar carbamates ). Likely intermediate for kinase or protease inhibitors.
tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate C₁₉H₃₄N₂O₂ Cyclohexylmethylamino No melting point reported; PubChem entry suggests lipophilic character . Potential CNS-targeting due to cyclohexyl moiety.
tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate C₁₉H₂₅FN₂O₃ 5-Fluoro-1-oxoisoindolin-2-yl Purity >95%; CAS 1707367-80-3 . Fluorine enhances metabolic stability; used in oncology research.
tert-Butyl ((1r,4r)-4-(pyridin-2-ylamino)cyclohexyl)carbamate C₁₇H₂₆N₃O₂ Pyridin-2-ylamino Purity 97%; CAS 1448854-87-2 . Pyridine orientation affects receptor binding selectivity.
tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate C₂₀H₃₁N₃O₂ Tetrahydroquinolin-8-ylamino Molecular weight 345.49; storage at -20°C . Tetrahydroquinoline may enhance blood-brain barrier penetration.

Structural and Functional Analysis

Impact of Pyridine Substitution

  • Pyridin-4-ylmethylamino vs. Pyridin-2-ylamino: The position of the pyridine nitrogen (4-yl vs. 2-yl) alters electronic and steric profiles. Pyridin-4-yl derivatives may favor axial interactions in enzyme active sites, while 2-yl substituents could enhance π-stacking .
  • Fluorinated Analogs : The 5-fluoro-1-oxoisoindolin-2-yl substituent in tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate introduces electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic pockets .

Carbamate Protection and Stereochemistry

  • The tert-butyl carbamate group serves as a protecting amine, enhancing solubility and stability during synthesis. The (1R,4R) configuration ensures a rigid cyclohexane ring, reducing conformational entropy and improving target selectivity .
  • Comparatively, tert-Butyl (1R,2R)-2-{3-Butynyl(methyl)amino}cyclohexylcarbamate () lacks aromaticity but features a linear alkyne chain, which may limit π-interactions but enable click chemistry applications .

Biological Activity

tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate, with the CAS number 1286273-62-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H27N3O2, and its structure is characterized by a cyclohexyl ring substituted with a pyridin-4-ylmethylamino group and a carbamate moiety. The compound exists as a solid at room temperature and is typically stored under ambient conditions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may act as an inhibitor or modulator of certain enzymes related to cancer progression and inflammation.

Table 1: Biological Targets and Mechanisms

Biological TargetMechanism of ActionReference
Androgen ReceptorInhibition leading to reduced cell proliferation
Protein KinasesModulation affecting downstream signaling pathways
Enzymes in inflammatory pathwaysInhibition reducing cytokine production

Case Studies

  • In Vitro Studies : In a study examining the effects on prostate cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations above 10 µM. The compound's mechanism was linked to androgen receptor antagonism, which is critical in the treatment of hormone-sensitive cancers .
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to controls. The study highlighted its potential as an effective therapeutic agent for prostate cancer, supporting further clinical investigation .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption properties, with a half-life suitable for once-daily dosing in potential therapeutic applications .

Q & A

Basic Research Questions

What are the established synthetic methodologies for tert-Butyl (1R,4R)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate, and how is stereochemical integrity maintained during synthesis?**

  • Methodology : Synthesis involves sequential functionalization of the cyclohexane backbone. Key steps include:

  • Reductive amination : Reacting 4-aminocyclohexanol derivatives with pyridine-4-carbaldehyde under NaBH₃CN/MeOH to form the pyridinylmethylamino group.

  • Boc protection : Treating the intermediate with di-tert-butyl dicarbonate ((Boc)₂O) in THF/DMAP to introduce the tert-butyl carbamate.

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts (e.g., Pd/C with chiral ligands) to preserve the (1R*,4R*) configuration.

  • Purification : Column chromatography (hexane/ethyl acetate gradients) removes diastereomers.

  • Verification : Chiral HPLC (Chiralpak AD-H column) confirms >98% enantiomeric excess ( ).

    Synthetic StepKey Reagents/ConditionsPurposeAnalytical Verification
    Reductive AminationNaBH₃CN, MeOH, RT, 12hForm pyridinylmethylamino groupLC-MS ([M+H]⁺ = 313.46)
    Boc Protection(Boc)₂O, DMAP, THF, 0°C → RTIntroduce carbamateFT-IR (C=O stretch at 1680 cm⁻¹)
    Stereochemical ControlChiral Pd/C, H₂, EtOAcEnsure (1R*,4R*) configurationChiral HPLC (Retention time: 8.2 min)

What analytical techniques are most effective for characterizing tert-Butyl (1R,4R)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate?**

  • 1H/13C NMR :

  • δ 1.36 ppm (s, 9H) confirms tert-butyl group.
  • δ 3.12–3.28 ppm (m, cyclohexyl CH-N) and δ 7.2–8.5 ppm (pyridine protons) validate structure. Coupling constants (J = 6.6–8.0 Hz) confirm axial-equatorial proton relationships ( ).
    • HRMS : Molecular ion [M+H]⁺ at m/z 313.46 matches theoretical mass (C₁₇H₂₇N₃O₂).
    • HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30, 1.0 mL/min) with UV detection at 254 nm ( ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in the observed biological activity of derivatives containing the tert-butyl carbamate-pyridinylmethylamino cyclohexane scaffold?

  • Potential Causes :

  • Stereochemical impurities : Even 2–5% of the 1S*,4S* isomer can alter binding kinetics. Quantify enantiopurity via chiral HPLC ( ).
  • Solvent effects : DMSO may induce aggregation, skewing IC₅₀ values. Compare activity in PBS vs. DMSO (≤0.1% v/v) ( ).
  • Metabolic instability : Rapid hydrolysis of the carbamate group in liver microsomes (t₁/₂ < 30 min) may reduce in vivo efficacy. Stabilize via structural modifications (e.g., fluorinated tert-butyl groups) ( ).

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel synthetic pathways?

  • Density Functional Theory (DFT) :

  • Optimize geometry at B3LYP/6-31G(d) level to identify nucleophilic sites (e.g., pyridine N-atom, δ = −0.45 e).
  • Fukui indices predict regioselectivity for SN2 reactions at the cyclohexyl C-N bond ().
    • Molecular Docking :
  • Screen against catalytic systems (e.g., Pd/C) to model hydrogenation pathways. High docking scores (>−8.0 kcal/mol) correlate with experimental yields >85% ( ).
    • Retrosynthetic Analysis :
  • Software (e.g., Synthia™) suggests Boc deprotection with TFA/DCM (1:4 v/v, 2h) as optimal for preserving stereochemistry ( ).

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under acidic conditions?

  • Hypothesis Testing :

  • Contradiction : Some studies report Boc group cleavage at pH 2 (HCl/EtOAc), while others show stability.
  • Resolution :
  • Kinetic studies : Monitor degradation via HPLC at pH 1–5. Half-life (t₁/₂) decreases from 48h (pH 5) to 2h (pH 2).
  • Structural analogs : Fluorinated tert-butyl carbamates (e.g., CF₃-Boc) show enhanced acid stability (t₁/₂ = 72h at pH 2) ( ).

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